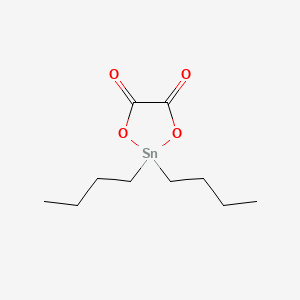
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione is an organotin compound with the molecular formula C10H22O2Sn It is known for its unique structure, where the tin atom is coordinated with two butyl groups and a dioxastannolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates) . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dioxastannolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include dibutyltin oxide derivatives, substituted organotin compounds, and various intermediates depending on the reaction conditions.
Applications De Recherche Scientifique
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions and influencing biological pathways. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione.
Dibutyltin dimethoxide: Another precursor used in its synthesis.
Other organotin compounds: Compounds like tributyltin chloride and dibutyltin dichloride share similar structural features and reactivity.
Uniqueness
This compound is unique due to its dioxastannolane ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in specific reactions and applications that other organotin compounds may not be suitable for .
Propriétés
Numéro CAS |
26962-68-5 |
|---|---|
Formule moléculaire |
C10H18O4Sn |
Poids moléculaire |
320.96 g/mol |
Nom IUPAC |
2,2-dibutyl-1,3,2-dioxastannolane-4,5-dione |
InChI |
InChI=1S/2C4H9.C2H2O4.Sn/c2*1-3-4-2;3-1(4)2(5)6;/h2*1,3-4H2,2H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
Clé InChI |
JJTKDKRNJKLRSS-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn]1(OC(=O)C(=O)O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


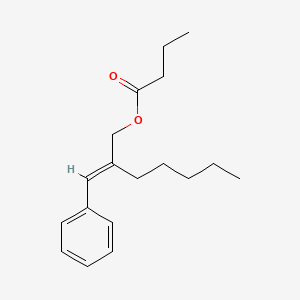
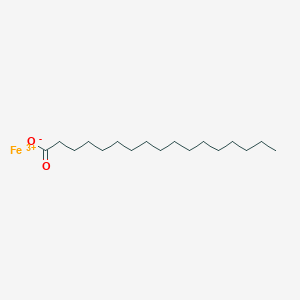
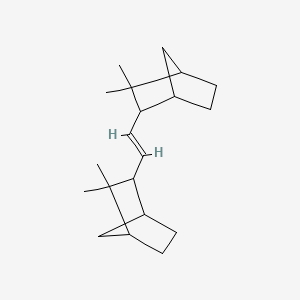
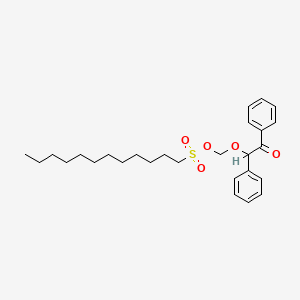
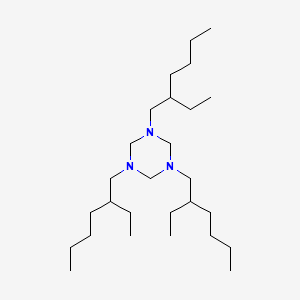
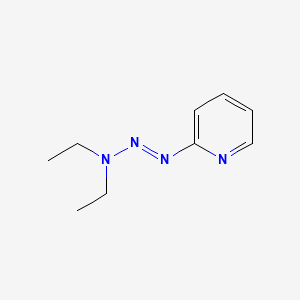


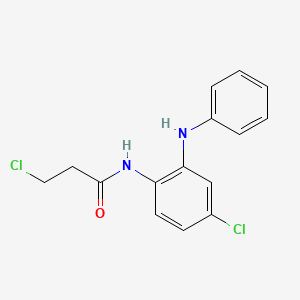
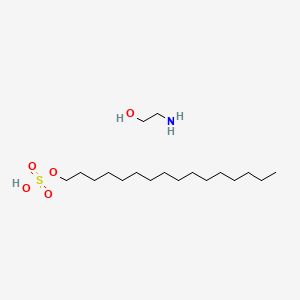

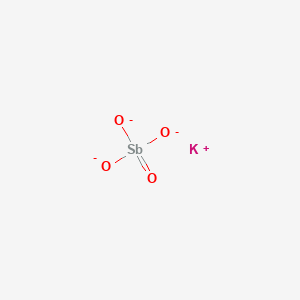
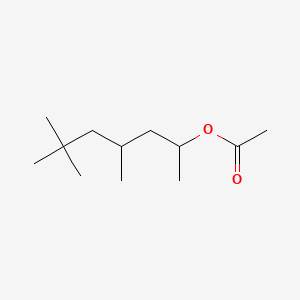
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
